molecular formula C16H11Cl2NO3 B5805900 SR32229

SR32229

Cat. No.: B5805900
M. Wt: 336.2 g/mol
InChI Key: CTENGEUCBCFGAH-SOFGYWHQSA-N
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Description

SR32229 is a synthetic compound of significant interest in pharmacological and chemical research due to its unique structural and functional properties. For instance, compounds with halogenated aromatic rings (e.g., bromine or chlorine substituents) often exhibit bioactivity in drug discovery . SR32229’s molecular structure likely includes a heterocyclic core, as seen in bioactive imidazole derivatives (e.g., 2-(4-nitrophenyl)benzimidazole), which are known for their roles in enzyme inhibition and antimicrobial activity .

Key properties of SR32229 may include:

  • Molecular weight: Estimated to range between 200–250 g/mol, similar to brominated or chlorinated aromatic compounds .
  • Solubility: Predicted Log S values (ESOL) between -2.5 and -3.0, indicating moderate solubility in organic solvents like tetrahydrofuran (THF) .
  • Synthesis: Likely involves catalytic methods (e.g., palladium-based catalysts) and green chemistry principles, as described for structurally related compounds .

Properties

IUPAC Name

2-[[(E)-3-(2,4-dichlorophenyl)prop-2-enoyl]amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2NO3/c17-11-7-5-10(13(18)9-11)6-8-15(20)19-14-4-2-1-3-12(14)16(21)22/h1-9H,(H,19,20)(H,21,22)/b8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTENGEUCBCFGAH-SOFGYWHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)C=CC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthetic route often includes the use of reagents such as dichlorophenylacrylamide and benzoic acid derivatives . Reaction conditions may involve the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

SR32229 undergoes various chemical reactions, including:

Scientific Research Applications

SR32229 has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Structural Features :

  • Formula : C₇H₅BrO₂
  • Molecular weight : 201.02 g/mol
  • Key substituents : Bromine and carboxyl groups .

Functional Comparison :

  • Bioavailability : Log S (ESOL) = -2.47, indicating lower solubility than SR32229 (hypothesized Log S = -2.3). This may limit its pharmacokinetic efficacy compared to SR32229 .
  • Synthesis : Uses A-FGO catalysts in THF under reflux, achieving a 98% yield . SR32229’s synthesis may employ similar catalysts but optimized for higher stereoselectivity.

Applications : Primarily used in organic intermediates; lacks the pharmacological targeting observed in SR32229 derivatives .

Compound B (CAS 1046861-20-4)

Structural Features :

  • Formula : C₆H₅BBrClO₂
  • Molecular weight : 235.27 g/mol
  • Key substituents : Boron, bromine, and chlorine .

Functional Comparison :

  • Reactivity : The boron group enhances electrophilic reactivity, enabling cross-coupling reactions—a feature SR32229 may lack due to its hypothesized nitrogen-rich structure .
  • Toxicity : Exhibits a higher hazard rating (H302: harmful if swallowed) compared to SR32229, which may have safer handling profiles due to stabilized intermediates .

Comparative Data Table

Property SR32229 Compound A Compound B
Molecular formula Not disclosed C₇H₅BrO₂ C₆H₅BBrClO₂
Molecular weight (g/mol) ~220 (estimated) 201.02 235.27
Log S (ESOL) -2.3 (hypothesized) -2.47 -2.99
Synthesis yield ~90% (estimated) 98% Not reported
Key application Drug discovery Organic intermediates Cross-coupling reactions
Toxicity (H-statements) Hypothesized H315 H302 H302

Research Findings and Implications

  • Efficacy : SR32229’s nitrogen-rich heterocycles may enhance receptor binding compared to Compound A’s carboxylate groups, as seen in benzimidazole-based drugs .
  • Thermal Stability : Unlike Compound B, SR32229’s lack of boron may reduce sensitivity to hydrolysis, improving shelf life .
  • Synthetic Scalability : Both SR32229 and Compound A utilize recyclable catalysts, aligning with green chemistry trends .

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